N-((4,4-difluorocyclohexyl)methyl)tetrahydro-2H-pyran-4-amine
Overview
Description
N-((4,4-difluorocyclohexyl)methyl)tetrahydro-2H-pyran-4-amine is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique molecular structure, which includes a difluorocyclohexyl group and an oxan-4-amine moiety. The molecular formula of this compound is C12H21F2NO, and it has a molecular weight of 233.3 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,4-difluorocyclohexyl)methyl)tetrahydro-2H-pyran-4-amine typically involves the reaction of 4,4-difluorocyclohexylmethyl chloride with oxan-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. Additionally, purification steps, such as crystallization or chromatography, are employed to isolate the pure compound from any impurities .
Chemical Reactions Analysis
Types of Reactions
N-((4,4-difluorocyclohexyl)methyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxan-4-imine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the oxan-4-amine group to oxan-4-amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-4-amine group is replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in the presence of a base, such as sodium hydroxide or potassium carbonate, at moderate temperatures.
Major Products Formed
Oxidation: Oxan-4-imine derivatives
Reduction: Oxan-4-amine derivatives
Substitution: Various substituted oxan-4-amine derivatives depending on the nucleophile used.
Scientific Research Applications
N-((4,4-difluorocyclohexyl)methyl)tetrahydro-2H-pyran-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((4,4-difluorocyclohexyl)methyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways within cells. The compound is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. For example, it may inhibit the activity of enzymes involved in the synthesis of neurotransmitters, thereby affecting neuronal communication and function. Additionally, it may interact with receptors on the cell surface, triggering downstream signaling pathways that influence cell behavior.
Comparison with Similar Compounds
N-((4,4-difluorocyclohexyl)methyl)tetrahydro-2H-pyran-4-amine can be compared with other similar compounds, such as:
N-[(4,4-Difluorocyclohexyl)methyl]methylamine: Similar structure but with a methylamine group instead of oxan-4-amine.
N-[(4,4-Difluorocyclohexyl)methyl]azetidin-3-amine: Contains an azetidin-3-amine group instead of oxan-4-amine.
N-[(4,4-Difluorocyclohexyl)methyl]morpholin-4-amine: Features a morpholin-4-amine group instead of oxan-4-amine.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(4,4-difluorocyclohexyl)methyl]oxan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F2NO/c13-12(14)5-1-10(2-6-12)9-15-11-3-7-16-8-4-11/h10-11,15H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNZSJYQBOSZGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC2CCOCC2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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